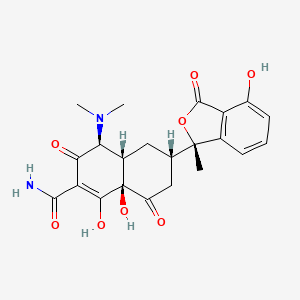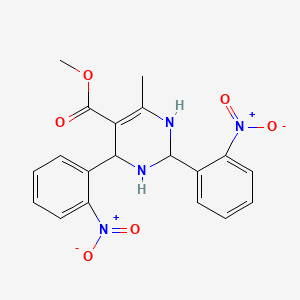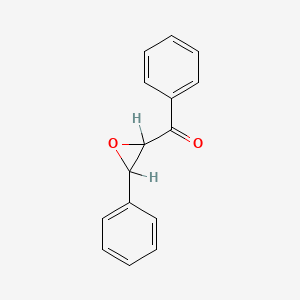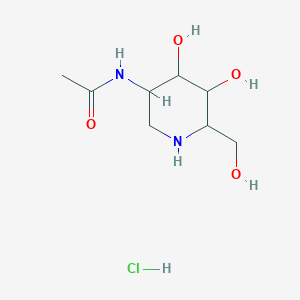
p-Cresol Glucuronide Methyl Ester Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cresol Glucuronide Methyl Ester Triacetate: is a chemical compound with the molecular formula C20H24O10 and a molecular weight of 424.4 g/mol It is a derivative of p-Cresol, a compound known for its presence in coal tar and its use in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol Glucuronide Methyl Ester Triacetate involves multiple steps. The starting material, p-Cresol, undergoes glucuronidation to form p-Cresol Glucuronide. This intermediate is then esterified with methanol to produce p-Cresol Glucuronide Methyl Ester. Finally, the methyl ester is acetylated using acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Cresol Glucuronide Methyl Ester Triacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deacetylated products.
Scientific Research Applications
Chemistry: p-Cresol Glucuronide Methyl Ester Triacetate is used as a reference standard in analytical chemistry for the quantification of p-Cresol metabolites .
Biology: In biological research, it is used to study the metabolism of p-Cresol and its conjugates, particularly in the context of uremic toxins and their effects on renal function .
Medicine: The compound is investigated for its role in the formation of uremic toxins and their impact on cardiovascular and renal health .
Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a quality control standard .
Mechanism of Action
p-Cresol Glucuronide Methyl Ester Triacetate exerts its effects primarily through its metabolism to p-Cresol Glucuronide. This metabolite is known to interact with various molecular targets, including enzymes involved in glucuronidation. The compound’s mechanism of action involves the conjugation of p-Cresol with glucuronic acid, which facilitates its excretion from the body .
Comparison with Similar Compounds
p-Cresol Glucuronide: A direct metabolite of p-Cresol, known for its role as a uremic toxin.
o-Cresol Glucuronide: Another isomeric form of cresol glucuronide with similar properties.
m-Cresol Glucuronide: The meta isomer of cresol glucuronide.
Uniqueness: p-Cresol Glucuronide Methyl Ester Triacetate is unique due to its triacetate ester form, which provides distinct chemical properties and reactivity compared to its non-esterified counterparts. This esterification enhances its stability and makes it a valuable reference standard in analytical applications .
Properties
CAS No. |
92420-85-4 |
|---|---|
Molecular Formula |
C₂₀H₂₄O₁₀ |
Molecular Weight |
424.4 |
Synonyms |
β-D-Glucopyranosiduronic Acid 4-Methylphenyl Methyl Ester Triacetate; p-Tolyl Methyl Ester Triacetate β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







